molecular formula C7H7N3O4S B11048285 5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid

Cat. No.: B11048285
M. Wt: 229.22 g/mol
InChI Key: VZSOJOJDFJLTMA-UHFFFAOYSA-N
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Description

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid is an organic compound that features a furan ring, a triazole ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction proceeds through a series of steps including cycloaddition and peroxide bond cleavage.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using catalytic processes that are environmentally friendly and cost-effective. For example, the use of cuprous oxide and copper as catalysts, along with N-halosuccinimides, can improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, cuprous oxide, and N-halosuccinimides . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation can lead to the formation of 5-hydroxy-5-(hydroxymethyl)-furan-2(5H)-one .

Scientific Research Applications

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid involves its interaction with specific molecular targets. For example, it can target enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid is unique due to its combination of a furan ring, a triazole ring, and a sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7N3O4S

Molecular Weight

229.22 g/mol

IUPAC Name

5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-sulfonic acid

InChI

InChI=1S/C7H7N3O4S/c1-10-6(5-3-2-4-14-5)8-9-7(10)15(11,12)13/h2-4H,1H3,(H,11,12,13)

InChI Key

VZSOJOJDFJLTMA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)O)C2=CC=CO2

Origin of Product

United States

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